
5,15-Diphenyl-21H,23H-porphine
Overview
Description
5,15-Diphenyl-21H,23H-porphine (CAS 22112-89-6) is a synthetic porphyrin derivative characterized by two phenyl substituents at the 5- and 15-positions of the porphine core. Its molecular formula is C₃₄H₂₄N₄, with a molecular weight of 488.59 g/mol. This compound exhibits a planar macrocyclic structure, enabling coordination with metals and applications in photodynamic therapy, catalysis, and supramolecular chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,15-Diphenylporphyrin typically involves the condensation of 5-phenyldipyrromethane with trimethyl orthoformate. The reaction is carried out in dichloromethane, with trichloroacetic acid as a catalyst. The mixture is stirred in the dark for several hours, followed by the addition of pyridine to quench the excess acid. The final product is obtained after purification steps, including rotary evaporation and silica gel chromatography .
Industrial Production Methods: While the industrial production of 5,15-Diphenylporphyrin is not as common as its laboratory synthesis, the methods used are generally scaled-up versions of the laboratory procedures. The key steps involve the careful control of reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,15-Diphenylporphyrin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are typical, where halogens or alkyl groups replace hydrogen atoms on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Iodination using iodine and a palladium catalyst, followed by coupling reactions with acetylenes.
Major Products:
Oxidation: Formation of oxidized porphyrin derivatives.
Reduction: Reduced porphyrin compounds.
Substitution: Halogenated or alkylated porphyrins, such as zinc (II)-10-(2-substituted-alkynyl)-5,15-diphenylporphyrins.
Scientific Research Applications
5,15-Diphenyl-21H,23H-porphine, also known as 5,15-DPP, is a synthetic porphyrin compound with phenyl groups at the 5 and 15 positions of the porphyrin ring . Porphyrins are a group of organic compounds recognized for their role in biological systems, such as heme and chlorophyll. 5,15-Diphenylporphyrin is notable for its applications in scientific research, especially in chemistry and medicine.
Scientific Research Applications
5,15-Diphenylporphyrin has a wide range of applications in scientific research:
- Chemistry It is used as a ligand in coordination chemistry and catalysis. It can be used to create conductive directly fused poly(porphyrin) coatings by oxidative chemical vapor deposition .
- Biology It is investigated for its role in biological systems and as a model compound for studying heme proteins.
- Medicine It is explored for its potential as a therapeutic agent, particularly as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. 5,15-DPP is a selective STAT3-SH2 antagonist .
- Industry It is utilized in the development of materials for photodynamic therapy and as photosensitizers in solar energy conversion. It may also have sensing properties in thin films .
Applications in Cancer Research
5,15-DPP blocks TRAIL-induced migration and invasion in A549 cells. It has been shown to reduce IL-6-dependent STAT3 activation and c-myc expression in MDA-MB-468 cells. Additionally, the compound affects the polarization of macrophages and endometrial stromal cells, modulating the immune response. It has anticancer activity and has shown great promise in cancer theranostics .
Mechanism of Action
The primary mechanism of action of 5,15-Diphenylporphyrin involves its role as a selective inhibitor of the STAT3 pathway. It binds to the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation. This inhibition disrupts the transcriptional activity of STAT3, leading to reduced expression of target genes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Porphyrins
Structural and Functional Group Variations
Key structural distinctions arise from substituent positions and functional groups. Below is a comparative analysis:
Key Observations:
- Symmetry and Coordination Sites : TPP and tetra-pyridyl porphyrins exhibit higher symmetry and more coordination sites, enhancing their utility in catalysis and MOFs . In contrast, 5,15-diphenyl derivatives are asymmetric, favoring specific biological interactions (e.g., STAT3 inhibition) .
- Solubility : Sulfophenyl derivatives (e.g., TSPP) are water-soluble due to polar sulfonate groups, whereas phenyl-substituted porphyrins (e.g., TPP, 5,15-diphenyl) require organic solvents like toluene .
Electronic and Spectroscopic Properties
- EPR Behavior : Bulky substituents (e.g., phenyl groups in TPP) reduce rotational freedom in solution, leading to anisotropic EPR signals. Copper(II) TPP shows unresolved spin-spin coupling (J) in toluene due to incomplete averaging of anisotropic contributions .
- Absorption/Emission : Phenyl groups in 5,15-diphenyl-porphine redshift absorption maxima compared to unsubstituted porphyrins. For example, TPP has a Soret band at ~418 nm, while sulfonated derivatives exhibit shifts due to electron-withdrawing effects .
Biological Activity
5,15-Diphenyl-21H,23H-porphine (5,15-DPP) is a synthetic porphyrin derivative that has garnered attention for its biological activities, particularly its role as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). This compound is notable for its potential therapeutic applications in cancer treatment due to STAT3's involvement in oncogenic signaling pathways.
Target of Action:
5,15-DPP primarily targets STAT3, a critical protein involved in cell proliferation and survival. The compound binds selectively to the Src homology 2 (SH2) domain of STAT3, inhibiting its dimerization and subsequent nuclear translocation, which is essential for its transcriptional activity.
Biochemical Pathways:
The inhibition of STAT3 by 5,15-DPP leads to a reduction in interleukin-6 (IL-6)-dependent STAT3 activation and downregulation of c-myc expression in various cancer cell lines such as MDA-MB-468. This action disrupts oncogenic signaling pathways that promote tumor growth and survival .
Cellular Effects
5,15-DPP has been shown to affect several cellular processes:
- Inhibition of Migration and Invasion: In A549 lung cancer cells, treatment with 5,15-DPP blocked TRAIL-induced migration and invasion, indicating its potential role in preventing cancer metastasis.
- Macrophage Polarization: The compound also influences the polarization of macrophages and endometrial stromal cells, suggesting a modulation of the immune response that could be beneficial in cancer therapy.
- Gene Expression Modulation: By inhibiting STAT3 activity, 5,15-DPP alters gene expression profiles associated with cell cycle regulation and apoptosis resistance .
Pharmacokinetics
5,15-DPP is characterized as a cell-permeable compound with favorable solubility properties due to the presence of phenyl groups at the 5 and 15 positions on the porphyrin ring. This structural modification enhances its electronic properties and catalytic activity compared to other porphyrins.
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of 5,15-DPP as a STAT3 inhibitor:
- Binding Affinity: The compound exhibits a binding affinity (KD) of approximately 880 nM for STAT3. Its inhibitory concentration (IC50) for STAT3 is around 0.28 µM, while it poorly inhibits other SH2-containing proteins like STAT1 (IC50 = 10 µM) and shows no effect on Grb2 .
- Impact on Gene Expression: The downregulation of c-myc expression due to reduced STAT3 activation has been quantitatively assessed in treated cells .
Case Studies
Several case studies have explored the implications of using 5,15-DPP in cancer therapy:
- Breast Cancer Models: In MDA-MB-468 breast cancer cells, treatment with 5,15-DPP led to significant reductions in cell viability and migration rates when compared to control groups.
- Lung Cancer Models: A549 cells treated with 5,15-DPP showed inhibited migratory capacity in response to TRAIL exposure, highlighting its potential as an anti-metastatic agent.
Summary Table: Biological Activity Overview
Q & A
Q. Basic: What are the recommended synthetic methodologies for preparing 5,15-Diphenyl-21H,23H-porphine?
Methodological Answer:
The Adler method is a standard approach for synthesizing substituted porphyrins. This involves condensation of pyrrole with substituted benzaldehydes under reflux in propionic acid or acetic acid/nitrobenzene mixtures . For asymmetric substitution patterns (e.g., 5,15-diphenyl derivatives), controlled stoichiometry of aldehydes and sequential purification via column chromatography are critical to isolate the desired regioisomer. Metal insertion (e.g., Cu, Co) can be achieved post-synthesis by refluxing with metal acetates in dimethylformamide (DMF) .
Key Data:
Parameter | Condition/Value | Reference |
---|---|---|
Typical Solvent | Propionic acid/Nitrobenzene | |
Purification | Silica gel chromatography | |
Metalation Yield | 85–95% (Cu, Co) |
Q. Basic: How do researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
UV-Vis spectroscopy is essential for confirming porphyrin macrocycle formation (e.g., Soret band at ~410–420 nm and Q-bands at 500–650 nm). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used to verify molecular weight and substituent positions. For example, -NMR resolves phenyl proton splitting patterns, distinguishing symmetric vs. asymmetric substitution . High-performance liquid chromatography (HPLC) with diode-array detection ensures purity (>97%) .
Q. Basic: What solvents are optimal for dissolving this compound in experimental settings?
Methodological Answer:
The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., dichloromethane, DMF) and aromatic solvents (e.g., toluene). Solubility in DCM is ~10 mg/mL at 25°C, making it suitable for spectroscopic studies. For electrochemical applications, acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF) is preferred .
Solubility Table:
Solvent | Solubility (mg/mL) | Application |
---|---|---|
Dichloromethane | 10 | Synthesis, UV-Vis |
DMF | 8 | Metalation |
Acetonitrile | 5 | Electrochemistry |
Q. Basic: How can researchers address purification challenges for this compound?
Methodological Answer:
Column chromatography (silica gel, eluent: DCM/hexane) effectively separates regioisomers. Sublimation under reduced pressure (ΔsubH° = 331.88 kJ/mol) is used for high-purity crystalline samples . For trace metal removal, chelating resins (e.g., EDTA-functionalized) are recommended post-metalation .
Q. Advanced: How do researchers analyze thermal stability and sublimation thermodynamics of this compound?
Methodological Answer:
Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~300°C. Sublimation enthalpy (ΔsubH°) is measured via calorimetry (331.88 kJ/mol) . Differential scanning calorimetry (DSC) identifies phase transitions, critical for vacuum-deposition applications.
Thermal Data:
Property | Value | Method | Reference |
---|---|---|---|
ΔsubH° (sublimation) | 331.88 kJ/mol | Calorimetry | |
Decomposition Onset | 300°C | TGA |
Q. Advanced: What strategies resolve contradictory catalytic activity data in metalated this compound derivatives?
Methodological Answer:
Contradictions often arise from axial ligand effects or solvent coordination. For example:
- Co(II) derivatives show higher NO oxidation activity in Nafion-coated electrodes due to hindered axial ligation .
- Cu(II) complexes exhibit variable catalytic efficiency in Suzuki couplings depending on COF crystallinity .
Control experiments under inert atmospheres (Ar/glovebox) and X-ray absorption spectroscopy (XAS) clarify metal coordination environments .
Q. Advanced: How is this compound functionalized for electrochemical NO sensing?
Methodological Answer:
Electropolymerization on carbon-fiber electrodes creates porphyrin-modified surfaces. Mn(III) or Co(II) metalation enhances NO oxidation currents at +0.8 V vs. Ag/AgCl. Interference from ascorbate is minimized using Nafion coatings . Calibration curves (0.1–10 µM NO) show linearity (R > 0.99) with a detection limit of 50 nM .
Sensor Performance:
Parameter | Value |
---|---|
Linear Range | 0.1–10 µM |
Detection Limit | 50 nM |
Selectivity (vs. O) | >100:1 |
Q. Advanced: What role does this compound play in covalent organic frameworks (COFs)?
Methodological Answer:
As a tetra-aminophenyl derivative, it serves as a monomer for imine-linked COFs (e.g., COF-366). Solvothermal synthesis (120°C, mesitylene/dioxane) yields crystalline frameworks with surface areas >1,200 m/g. The diphenyl groups enhance π-stacking, improving charge mobility (10 cm/V·s) .
COF Synthesis Parameters:
Condition | Value |
---|---|
Temperature | 120°C |
Solvent | Mesitylene/Dioxane (1:1) |
Surface Area | 1,200–1,500 m/g |
Q. Advanced: How do researchers optimize supramolecular self-assembly of this compound derivatives?
Methodological Answer:
Pyridyl substituents enable coordination-driven assembly with Pd(II) nodes for metal-organic frameworks (MOFs). Stoichiometric control (porphyrin:Pd = 1:2) in DMF/water yields porous networks with pore sizes ~2.1 nm. Scanning electron microscopy (SEM) and powder XRD confirm hexagonal packing .
Q. Advanced: What precautions are necessary when handling air-sensitive this compound derivatives?
Methodological Answer:
Reduced porphyrins (e.g., Co(I) complexes) require glovebox storage (O < 1 ppm). Electrochemical studies use degassed solvents (freeze-pump-thaw cycles). EPR spectroscopy monitors radical formation during photodynamic therapy applications .
Properties
IUPAC Name |
10,20-diphenyl-21,22-dihydroporphyrin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4/c1-3-7-21(8-4-1)31-27-15-11-23(33-27)19-25-13-17-29(35-25)32(22-9-5-2-6-10-22)30-18-14-26(36-30)20-24-12-16-28(31)34-24/h1-20,33,35H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBKIAFNCVIIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C=C6C=CC2=N6)C7=CC=CC=C7)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447492 | |
Record name | 5,15-Diphenyl-21H,23H-porphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22112-89-6 | |
Record name | 5,15-Diphenyl-21H,23H-porphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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